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Compound of Interest

Compound Name: [2-(Methyithio)phenoxy]acetic Acid

Cat. No.: B1357663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [2-
(Methylthio)phenoxy]acetic Acid. Due to the limited availability of public experimental spectra
for this specific compound, this document presents predicted data based on established
spectroscopic principles, alongside detailed experimental protocols for obtaining such data.
This guide is intended to serve as a core reference for researchers and professionals engaged
in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for [2-(Methylthio)phenoxy]acetic Acid.

Disclaimer: The quantitative data presented in these tables are predicted values based on the
chemical structure and known spectroscopic trends. Experimental verification is required for
confirmation.

Table 1: Predicted *"H NMR Spectroscopic Data

(Solvent: CDCls, Reference: TMS at 0.00 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~10-12 Singlet (broad) 1H -COOH
~7.2-7.4 Multiplet 2H Ar-H
~6.8-7.0 Multiplet 2H Ar-H
4.68 Singlet 2H -O-CHza-
2.45 Singlet 3H -S-CHs

Table 2: Predicted **C NMR Spectroscopic Data

(Solvent: CDCIs, Reference: CDCls at 77.16 ppm)

Chemical Shift (8) ppm Assignment
~175 -COOH

~155 Ar-C-O

~130 Ar-C

~128 Ar-C-S

~125 Ar-C

~122 Ar-C

~115 Ar-C

~65 -O-CHz2-

~15 -S-CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)
~3050 Medium C-H stretch (Aromatic)

~2920 Medium C-H stretch (Aliphatic)
1710-1760 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1480 Medium-Strong C=C stretch (Aromatic Ring)
~1250 Strong C-O stretch (Ether)

~1200 Strong C-O stretch (Carboxylic Acid)
~750 Strong C-S stretch

Table 4: Predicted Mass Spectrometry (MS) Data

(lonization Mode: Electron lonization - EI)

m/z Ratio Predicted Identity
198 [M]* (Molecular lon)
153 [M - COOH]*

139 [M - OCH2COOH]*
121 [M - COOH - S]*
109 [CeHsS]*

77 [CeHs]*

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for a solid carboxylic acid sample like [2-(Methylthio)phenoxy]acetic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:

o Weigh approximately 5-10 mg of [2-(Methylthio)phenoxy]acetic Acid into a clean, dry
NMR tube.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDClI;s,
or Dimethyl Sulfoxide-de, DMSO-ds). The choice of solvent will depend on the solubility of
the compound.

o Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication
may be used to aid dissolution if necessary.

o Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the
solution for chemical shift calibration (0 ppm).

» Data Acquisition (*H and 3C NMR):

o

Insert the NMR tube into the spectrometer's probe.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the *H NMR spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o Acquire the 33C NMR spectrum using a proton-decoupled pulse sequence to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans will be
required for 13C NMR due to the low natural abundance of the 3C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.qg., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid [2-(Methylthio)phenoxy]acetic Acid sample directly
onto the ATR crystal.
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o Apply pressure using the built-in clamp to ensure good contact between the sample and
the crystal.

o Data Acquisition:

o Record a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Record the IR spectrum of the sample. The spectrum is typically recorded over the range
of 4000-400 cm~* with a resolution of 4 cm~1.

o Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Preparation and Introduction:

o Dissolve a small amount of [2-(Methylthio)phenoxy]acetic Acid in a volatile organic
solvent (e.g., methanol or acetonitrile).

o The sample can be introduced into the mass spectrometer via direct infusion using a
syringe pump or through a gas or liquid chromatograph for separation prior to analysis.

o Data Acquisition (Electron lonization - El):

o The sample is introduced into the ion source, where it is vaporized and bombarded with a
high-energy electron beam (typically 70 eV).

o This causes the molecule to ionize and fragment.

o The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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A generalized workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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